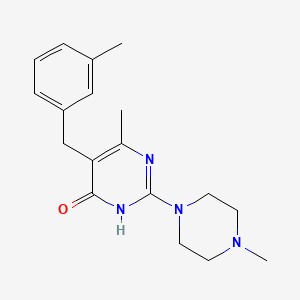
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 is a member of the piperidinecarboxamide family and has been shown to have significant effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and is the target of many opioid drugs.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has been shown to have significant effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction. 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide is that it has been extensively studied in animal models, and its effects are well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies based on its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more targeted therapies based on its effects on the mu-opioid receptor. Another area of interest is the development of more effective treatments for addiction, which could potentially involve the use of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide in combination with other drugs. Finally, there is potential for the development of novel analgesics based on the anti-inflammatory effects of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide.
Métodos De Síntesis
The synthesis of 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with 3-methoxypropylamine to form the corresponding imine. This imine is then reduced to the amine using sodium borohydride, followed by acylation with piperidine-3-carboxylic acid anhydride to form 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including analgesic, anxiolytic, and antidepressant effects. 1-(3-methoxybenzyl)-N-(3-methoxypropyl)-6-oxo-3-piperidinecarboxamide has also been studied for its potential use as a treatment for addiction, with promising results in animal models.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(3-methoxypropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-10-4-9-19-18(22)15-7-8-17(21)20(13-15)12-14-5-3-6-16(11-14)24-2/h3,5-6,11,15H,4,7-10,12-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJZXRNNNLKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6040513.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6040518.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6040527.png)

![7-(3,4-difluorobenzyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040535.png)

![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6040541.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6040557.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6040576.png)

![(1-methyl-1H-pyrazol-4-yl)[7-(3-pyridinyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6040582.png)

![6-methyl-2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6040598.png)